molecular formula C27H24N4O B7934699 2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE

2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE

Cat. No.: B7934699
M. Wt: 420.5 g/mol
InChI Key: YQTJPAGMMOVMDR-UHFFFAOYSA-N
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Description

2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE is a compound known for its strong chelating properties, allowing it to form stable complexes with metal ions. This compound is widely used in chemical analysis, coordination chemistry, and organic synthesis .

Chemical Reactions Analysis

2,9-Dimethyl-1,10-phenanthroline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,9-Dimethyl-1,10-phenanthroline is used extensively in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity .

Comparison with Similar Compounds

2,9-Dimethyl-1,10-phenanthroline is unique due to its strong chelating properties and stability of the complexes it forms. Similar compounds include:

These compounds share similar applications but differ in their specific properties and reactivity.

Properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;2-methyl-1,10-phenanthroline;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.C13H10N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9;/h3-8H,1-2H3;2-8H,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTJPAGMMOVMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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